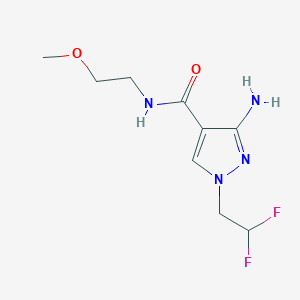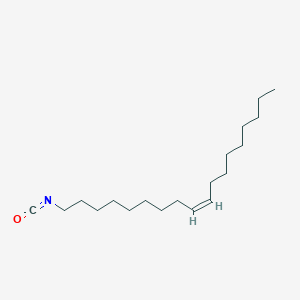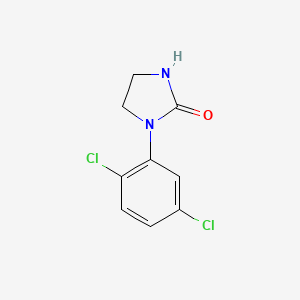![molecular formula C12H13F2N3O B11744030 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11744030.png)
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple steps of organic reactions . The exact synthetic routes and reaction conditions are often proprietary or protected by patents. general methods for synthesizing such compounds include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted pyrazoles and phenols.
Reaction Steps: The process may involve steps like nucleophilic substitution, condensation, and cyclization reactions.
Reaction Conditions: These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reactions.
Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can be compared with other similar compounds, such as:
2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol: This compound has a similar structure but differs in the position of the pyrazole ring substitution.
2-[({[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}amino)methyl]phenol: This compound contains an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H13F2N3O |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)17-10(5-6-16-17)8-15-7-9-3-1-2-4-11(9)18/h1-6,12,15,18H,7-8H2 |
InChI Key |
RWXNHFWHGRELLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=NN2C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743964.png)

![1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11743981.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743988.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743991.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11743993.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744000.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744003.png)
![2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one](/img/structure/B11744011.png)

![1-[Diethoxy(piperidin-1-yl)silyl]piperidine](/img/structure/B11744022.png)
![N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744027.png)
